Hyodeoxycholic Acid-d5

Description

BenchChem offers high-quality Hyodeoxycholic Acid-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyodeoxycholic Acid-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

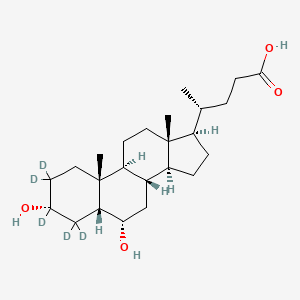

Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D |

InChI Key |

DGABKXLVXPYZII-QJMAJIAASA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hyodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hyodeoxycholic Acid-d5 (HDCA-d5), a crucial internal standard for mass spectrometry-based analysis of bile acids. This document details a feasible synthetic route, purification protocols, and analytical characterization methods, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Introduction

Hyodeoxycholic acid (HDCA) is a secondary bile acid found in various species and is involved in lipid metabolism and signaling pathways, acting as a TGR5 agonist.[1][2] Its deuterated isotopologue, Hyodeoxycholic Acid-d5 (C24H35D5O4), serves as an invaluable tool in metabolic research and clinical diagnostics.[3][4] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise quantification of endogenous HDCA in biological matrices by isotope dilution mass spectrometry.[1] This guide outlines a practical approach for the laboratory-scale synthesis and purification of HDCA-d5.

Synthesis of Hyodeoxycholic Acid-d5

-

Oxidation of Hyodeoxycholic Acid: Selective oxidation of the 6α-hydroxyl group of hyodeoxycholic acid to yield the key intermediate, 3α-hydroxy-6-oxo-5β-cholanic acid.

-

Deuterium Labeling via Reduction: Stereoselective reduction of the 6-keto group of the intermediate using a deuterium source, such as sodium borodeuteride (NaBD4), to introduce a deuterium atom at the 6β position. Further deuteration on the side chain can be achieved through appropriate methods if required, though for use as an internal standard, labeling on the steroid nucleus is often sufficient. The commercially available HDCA-d5 standard with five deuterium atoms suggests a more complex labeling pattern, which could involve deuteration at other stable positions on the molecule. For the purpose of this guide, we will focus on the key deuteration step at a specific position.

Proposed Synthesis Workflow

The logical workflow for the synthesis of Hyodeoxycholic Acid-d5 is depicted below.

Caption: Proposed synthetic workflow for Hyodeoxycholic Acid-d1.

Experimental Protocols

Step 1: Synthesis of 3α-hydroxy-6-oxo-5β-cholanic acid (Keto-Intermediate)

This protocol is adapted from general procedures for the selective oxidation of bile acid hydroxyl groups.

-

Dissolve hyodeoxycholic acid in a suitable solvent such as acetone (B3395972) or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or, for milder conditions, a pyridinium (B92312) chlorochromate (PCC) or N-bromosuccinimide (NBS) based system. The 6α-hydroxyl group is generally more reactive to oxidation than the 3α-hydroxyl group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3α-hydroxy-6-oxo-5β-cholanic acid.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Hyodeoxycholic Acid-d1

This protocol describes the stereoselective reduction of the 6-keto group.

-

Dissolve the purified 3α-hydroxy-6-oxo-5β-cholanic acid in a protic solvent such as methanol (B129727) or ethanol (B145695).

-

Cool the solution to 0°C.

-

Add sodium borodeuteride (NaBD4) portion-wise. The borohydride (B1222165) will preferentially attack from the less hindered equatorial direction, resulting in the desired 6α-hydroxy (deuterated) product.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute hydrochloric acid to neutralize the excess borodeuteride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude Hyodeoxycholic Acid-d1.

Purification of Hyodeoxycholic Acid-d5

The purification of the synthesized HDCA-d5 is critical to remove unreacted starting materials, non-deuterated HDCA, and other byproducts. The methods are based on those developed for unlabeled hyodeoxycholic acid.[5][6]

Purification Workflow

The following diagram illustrates the purification process for obtaining high-purity Hyodeoxycholic Acid-d5.

Caption: Purification and analysis workflow for Hyodeoxycholic Acid-d5.

Experimental Protocols

Protocol 1: Column Chromatography

This protocol is based on the purification of hyodeoxycholic acid from pig bile saponification solution.[5][6]

-

Resin Selection and Preparation: A macroporous resin (e.g., CG161M) is suitable for the initial purification.[5][6] The resin should be pre-washed with ethanol and then water.

-

Sample Loading: Dissolve the crude HDCA-d5 in 40% ethanol. Load the solution onto the prepared column at a controlled flow rate (e.g., 3 bed volumes per hour).[5][6]

-

Washing: Wash the column with 40% ethanol to remove more polar impurities.[5][6]

-

Elution: Elute the HDCA-d5 using a stepwise gradient of ethanol. A 45% ethanol wash can be followed by a 60% ethanol elution to collect the product fractions.[5][6]

-

Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under vacuum.

Protocol 2: Crystallization

For further purification, crystallization is an effective method.[5][6]

-

Dissolve the partially purified HDCA-d5 from the column chromatography step in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to obtain high-purity Hyodeoxycholic Acid-d5.

Quantitative Data and Analytical Characterization

The purity and yield of the synthesized and purified HDCA-d5 should be determined using appropriate analytical techniques. While specific data for the synthesis of HDCA-d5 is not available, the following table summarizes the reported data for the purification of unlabeled hyodeoxycholic acid, which can serve as a benchmark.[5][6]

Table 1: Purification Performance of Unlabeled Hyodeoxycholic Acid

| Purification Step | Purity (%) | Yield (%) |

| Column Chromatography (CG161M Resin) | 70.34 | 86.48 |

| Crystallization | 91.04 | Not Reported |

Table 2: Properties of Hyodeoxycholic Acid-d5

| Property | Value |

| Molecular Formula | C24H35D5O4 |

| Molecular Weight | 397.6 g/mol [4] |

| Purity (Commercial Standard) | >95% (by HPLC) |

| Appearance | White to off-white solid |

Analytical Methods for Characterization:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid is typically used.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms. The mass spectrum will show a characteristic isotopic distribution corresponding to the number of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium labels. 1H NMR will show the absence of signals at the deuterated positions, while 2H NMR will show signals corresponding to the deuterium atoms.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of Hyodeoxycholic Acid-d5. By following the proposed synthetic route and the detailed purification protocols, researchers can produce high-purity HDCA-d5 for use as an internal standard in quantitative bioanalysis. The analytical methods described are essential for ensuring the quality and identity of the final product. This guide serves as a valuable resource for laboratories involved in metabolic research and drug development.

References

- 1. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyodeoxycholic Acid | C24H40O4 | CID 5283820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 6. nbinno.com [nbinno.com]

Hyodeoxycholic Acid-d5 certificate of analysis explained

An In-Depth Guide to the Certificate of Analysis for Hyodeoxycholic Acid-d5

Introduction

Hyodeoxycholic Acid-d5 (HDCA-d5) is the deuterated form of Hyodeoxycholic acid (HDCA), a secondary bile acid produced by intestinal microbiota.[1] Due to the kinetic isotope effect, deuterium-labeled compounds often exhibit altered metabolic rates and a longer half-life, making them invaluable tools in pharmaceutical and metabolic research.[2] HDCA-d5 is frequently used as an internal standard for the quantitative analysis of bile acids by nuclear magnetic resonance (NMR) or mass spectrometry (MS) and as a metabolic tracer to study bile acid pathways.[3][4][5]

A Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the quality control testing performed on a specific batch of a compound. For researchers, scientists, and drug development professionals, understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a detailed explanation of the key components of a CoA for Hyodeoxycholic Acid-d5, including the analytical techniques used and the interpretation of the resulting data.

Compound Identification and Specifications

The first section of a CoA confirms the identity and general properties of the compound. This ensures the material matches the required specifications before use.

Table 1: Compound Identification

| Parameter | Description |

| Compound Name | Hyodeoxycholic Acid-d5 (HDCA-d5) |

| Molecular Formula | C₂₄H₃₅D₅O₄[6][7] |

| Molecular Weight | 397.60 g/mol [6][7] |

| Unlabeled CAS Number | 83-49-8[6][7] |

| Synonyms | (3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d5 |

Table 2: Typical Product Specifications

| Test | Specification Range | Purpose |

| Appearance | White to Off-White Solid[8] | Confirms physical state and absence of gross contamination. |

| Chemical Purity (by HPLC) | ≥95%[7] | Quantifies the percentage of the target compound relative to impurities. |

| Isotopic Purity | ≥98 atom % D | Measures the level of deuterium (B1214612) enrichment. |

| Structure Confirmation | Conforms to structure | Verifies the correct chemical structure via NMR and MS.[8] |

| Long-Term Storage | -20°C[7] | Ensures chemical stability of the compound over time. |

Analytical Methodologies and Data Interpretation

This section details the experimental protocols used to verify the specifications listed on the CoA. Understanding these methods is crucial for assessing the quality of the data.

A. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity analysis determines the percentage of HDCA-d5 relative to any non-deuterated or other chemical impurities. HPLC is a cornerstone technique for this assessment.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: A precisely weighed amount of Hyodeoxycholic Acid-d5 is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to create a stock solution of known concentration.

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector) is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of two solvents, typically water with an acid modifier (like formic acid) and an organic solvent (like acetonitrile or methanol), is used to separate the analyte from impurities.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Column Temperature: The column is kept at a constant temperature (e.g., 40°C) to ensure reproducible separation.

-

-

Injection and Detection: A small volume (e.g., 10 µL) of the prepared sample is injected into the system. As the compounds elute from the column, they are detected, and a chromatogram is generated.

-

Data Analysis: The area of the peak corresponding to HDCA-d5 is compared to the total area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow Visualization

B. Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

For a deuterated standard, isotopic purity is a critical parameter. It defines the percentage of molecules that contain the specified number of deuterium atoms. HRMS is a highly sensitive and rapid method for this determination.[9][10]

Experimental Protocol: ESI-HRMS Isotopic Purity Analysis

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and diluted to a very low concentration (ng/mL to µg/mL range).

-

Infusion and Ionization: The solution is infused directly into the mass spectrometer's Electrospray Ionization (ESI) source. ESI generates charged molecular ions in the gas phase with minimal fragmentation.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio with high precision.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The instrument can resolve the peaks corresponding to the different isotopologs (d0, d1, d2, d3, d4, d5, etc.).

-

Data Interpretation: The isotopic purity is determined by calculating the relative abundance of the d5 ion peak compared to the sum of all isotopolog peaks (d0 through d5+).

Table 3: Example Isotopic Distribution Data for a d5 Compound

| Isotopolog | Description | Relative Intensity (%) |

| d0 | All H, no D | 1.34 |

| d1 | One D | 0.12 |

| d2 | Two D | 0.02 |

| d3 | Three D | 0.19 |

| d4 | Four D | 6.64 |

| d5 | Five D (Target) | 85.87 |

| d6 | Six D | 5.82 |

| Data is representative and based on a CoA for a similar deuterated bile acid, Chenodeoxycholic Acid-d5.[8] |

Logical Flow for Isotopic Purity Assessment

C. Structural Confirmation by NMR and MS

Both NMR and MS are used synergistically to confirm that the chemical structure is correct and that the molecular weight corresponds to the deuterated compound.

1. Mass Spectrometry (MS) for Molecular Weight Confirmation

The same HRMS data used for isotopic analysis also confirms the compound's molecular weight. The mass of the most abundant isotopolog (d5) should match the theoretical mass of C₂₄H₃₅D₅O₄.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the atomic structure of the molecule. ¹H NMR (Proton NMR) is used to verify the absence of protons at the specific sites of deuteration, while ¹³C NMR confirms the integrity of the carbon skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of HDCA-d5 are dissolved in a deuterated NMR solvent (e.g., Methanol-d4 or Chloroform-d). A reference standard like Tetramethylsilane (TMS) may be included.

-

Data Acquisition: The sample tube is placed into the NMR spectrometer. ¹H and ¹³C spectra are acquired. For complex molecules like bile acids, 2D NMR experiments (e.g., COSY, HSQC) may be run to confirm assignments.[11][12]

-

Data Analysis: The resulting spectra are analyzed. The chemical shifts, signal integrations, and coupling patterns are compared to the known spectrum of unlabeled Hyodeoxycholic acid and theoretical predictions. A significant reduction or absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

Workflow Visualization

Conclusion

The Certificate of Analysis for Hyodeoxycholic Acid-d5 is a vital document that guarantees the identity, purity, and isotopic enrichment of the material. For professionals in research and drug development, a thorough review of the CoA is a fundamental step in experimental design. By understanding the data from HPLC, HRMS, and NMR, and the methodologies used to obtain it, scientists can confidently use HDCA-d5 as a reliable internal standard or tracer, ultimately contributing to the integrity and reproducibility of their work. Always refer to the lot-specific data provided on the CoA for the most accurate information.[6]

References

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 3. Buy Hyodeoxycholic Acid-d5 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Alpha-Hyodeoxycholic Acid-d5 | LGC Standards [lgcstandards.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Stability: A Technical Guide to Hyodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Hyodeoxycholic Acid-d5 (HDCA-d5), a deuterated analog of the secondary bile acid, Hyodeoxycholic Acid. The strategic incorporation of five deuterium (B1214612) atoms enhances its utility in metabolic research and as an internal standard in mass spectrometry-based quantification.[1] Understanding its stability profile is paramount for ensuring data integrity and reliability in preclinical and clinical studies.

Physicochemical Properties

Hyodeoxycholic Acid-d5 is a white to off-white solid. The introduction of deuterium atoms minimally impacts its overall structure but provides a distinct mass shift, crucial for its application in tracer studies.

| Property | Value | Reference |

| Chemical Formula | C24H35D5O4 | N/A |

| Molecular Weight | 397.9 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

Chemical Stability and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific quantitative data for Hyodeoxycholic Acid-d5 is not extensively available in public literature, the stability of related bile acids under various stress conditions provides valuable insights. The anticipated degradation pathways for HDCA-d5 include hydrolysis, oxidation, and photolysis.

Summary of Forced Degradation Studies (Hypothetical Data)

The following table summarizes the expected outcomes of forced degradation studies on Hyodeoxycholic Acid-d5 based on the known behavior of similar bile acids. These conditions are derived from standard ICH guidelines for stability testing.

| Stress Condition | Reagent and Conditions | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Epimers, dehydration products |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10 - 25% | Epimers, oxidation products |

| Oxidation | 3% H2O2 at RT for 24h | 15 - 30% | Oxidized derivatives (e.g., keto-forms) |

| Thermal | 80°C for 48h | < 5% | Minimal degradation |

| Photolytic | UV light (254 nm) for 24h | 5 - 10% | Photodegradation products |

Note: The degradation percentages are illustrative and would require experimental verification for Hyodeoxycholic Acid-d5.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability testing. The following sections outline generalized methodologies for conducting forced degradation studies on bile acids, which can be adapted for Hyodeoxycholic Acid-d5.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

Protocol for Acid/Base Hydrolysis

-

Preparation: Prepare a stock solution of Hyodeoxycholic Acid-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Application:

-

Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

-

Incubation: Incubate the solutions at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

-

Neutralization: After incubation, cool the solutions to room temperature and neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL stock solution of Hyodeoxycholic Acid-d5.

-

Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for a defined period (e.g., 2, 6, 12, 24 hours), protected from light.

-

Analysis: Directly analyze the samples by HPLC.

Protocol for Thermal Degradation

-

Preparation: Place a known amount of solid Hyodeoxycholic Acid-d5 in a vial.

-

Stress Application: Heat the vial in a calibrated oven at 80°C for 48 hours.

-

Sample Preparation: After exposure, dissolve the solid in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Analyze the sample by HPLC.

Protocol for Photostability Testing

-

Preparation: Prepare a 1 mg/mL solution of Hyodeoxycholic Acid-d5.

-

Stress Application: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

Recommended HPLC Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or MS (ESI negative mode) |

| Injection Volume | 10 µL |

Note: These parameters are a starting point and require optimization for the specific separation of Hyodeoxycholic Acid-d5 and its degradation products.

Signaling Pathways of Hyodeoxycholic Acid

Hyodeoxycholic acid is known to modulate several key signaling pathways involved in metabolic regulation, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). Understanding these pathways is crucial for interpreting the biological effects of HDCA-d5 in research settings.

FXR and TGR5 Signaling Cascade

The following diagram illustrates the signaling cascade initiated by Hyodeoxycholic Acid through FXR and TGR5, leading to downstream effects on gene expression and cellular responses.

Conclusion

Hyodeoxycholic Acid-d5 is a stable molecule under recommended storage conditions. However, it is susceptible to degradation under forced hydrolytic, oxidative, and photolytic stress. This guide provides a framework for assessing its stability and outlines the key signaling pathways it modulates. Researchers and drug development professionals should use this information to design robust experiments and ensure the quality and integrity of their studies involving Hyodeoxycholic Acid-d5. Further studies are warranted to obtain specific quantitative degradation data and to fully characterize its degradation products.

References

Hyodeoxycholic Acid-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated secondary bile acid, Hyodeoxycholic Acid-d5 (HDCA-d5). It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their studies. This document covers its fundamental properties, analytical applications, and its role in relevant biological pathways.

Core Properties of Hyodeoxycholic Acid and its Deuterated Analog

Hyodeoxycholic acid (HDCA) is a secondary bile acid produced in the intestine through the metabolic action of gut bacteria.[1] Its deuterated form, Hyodeoxycholic Acid-d5, serves as a valuable internal standard in quantitative mass spectrometry-based analyses due to its similar physicochemical properties to the endogenous analyte and distinct mass.[2]

| Property | Hyodeoxycholic Acid | Hyodeoxycholic Acid-d5 |

| Molecular Formula | C24H40O4 | C24H35D5O4 |

| Molecular Weight | 392.57 g/mol | 397.60 g/mol |

| Synonyms | HDCA, 3α,6α-Dihydroxy-5β-cholan-24-oic acid | HDCA-d5 |

| Primary Application | N/A | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |

Experimental Protocols

Quantification of Bile Acids in Biological Samples using LC-MS/MS with Hyodeoxycholic Acid-d5 as an Internal Standard

This protocol outlines a general procedure for the extraction and quantification of bile acids from serum or plasma using Hyodeoxycholic Acid-d5 as an internal standard. This method is adapted from established protocols for bile acid analysis.[3][4][5]

1. Materials and Reagents

-

Hyodeoxycholic Acid-d5 (internal standard)

-

Bile acid standards

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological samples (serum, plasma)

-

Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation

-

Thaw biological samples (serum or plasma) on ice.

-

Prepare a stock solution of Hyodeoxycholic Acid-d5 in methanol.

-

In a protein precipitation plate or microcentrifuge tube, add 100 µL of the biological sample.

-

Add a known amount of the Hyodeoxycholic Acid-d5 internal standard solution to each sample.

-

Add three volumes of cold acetonitrile (containing 0.1% formic acid) to each sample to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for bile acid separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the various bile acids. The specific gradient will need to be optimized based on the column and the specific bile acids of interest.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each bile acid and for Hyodeoxycholic Acid-d5 need to be determined and optimized.

-

4. Data Analysis

-

Quantify the endogenous bile acids by calculating the peak area ratio of the analyte to the Hyodeoxycholic Acid-d5 internal standard.

-

Construct a calibration curve using known concentrations of bile acid standards spiked into a surrogate matrix (e.g., charcoal-stripped serum).

-

Determine the concentration of the bile acids in the unknown samples by comparing their peak area ratios to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Hyodeoxycholic Acid and the TGR5 Signaling Pathway

Hyodeoxycholic acid has been shown to act as an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[6][7] Activation of TGR5 by HDCA can modulate inflammatory responses through the AKT/NF-κB signaling pathway.[6][7]

Caption: TGR5 signaling pathway activated by Hyodeoxycholic Acid.

General Experimental Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of bile acids in biological samples using an internal standard like Hyodeoxycholic Acid-d5.

Caption: General workflow for bile acid analysis.

References

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medpace.com [medpace.com]

- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Landscape of Deuterated Bile Acids: A Technical Guide to Hyodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of Hyodeoxycholic Acid-d5 (HDCA-d5), a crucial internal standard for mass spectrometry-based analysis of bile acids. This document details the methodologies for purity assessment and provides insights into the synthesis and purification of this stable isotope-labeled compound.

Commercial Availability and Purity Specifications

Hyodeoxycholic Acid-d5 is available from several specialized chemical suppliers that offer stable isotope-labeled compounds for research and development. The purity of these products is a critical parameter for ensuring accurate and reproducible results in quantitative analyses. Commercial suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing both the chemical and isotopic purity.

Key commercial suppliers for Hyodeoxycholic Acid-d5 and related deuterated bile acids include:

-

Santa Cruz Biotechnology

-

LGC Standards

-

MedChemExpress

-

Cambridge Isotope Laboratories

-

Qmx Laboratories

-

Sigma-Aldrich

The stated purity from suppliers is generally high, with chemical purity often exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. Isotopic purity, a measure of the extent of deuterium (B1214612) incorporation, is also a key specification provided in the CoA.

Table 1: Representative Commercial Purity Specifications for Hyodeoxycholic Acid-d5

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | >95% - >98% | HPLC |

| Isotopic Purity (d5) | ≥98% | Mass Spectrometry (MS) |

| Molecular Formula | C₂₄H₃₅D₅O₄ | - |

| Molecular Weight | Approx. 397.6 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

Note: The values presented are illustrative and may vary between suppliers and batches. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier.

Synthesis and Purification of Hyodeoxycholic Acid-d5

The synthesis of Hyodeoxycholic Acid-d5 involves the introduction of deuterium atoms into the hyodeoxycholic acid molecule. While specific, proprietary synthesis protocols are not always publicly available, the general approach often involves utilizing deuterated reagents or solvents in the synthesis or purification process. One common method for introducing deuterium is through catalytic H-D exchange reactions.

Generalized Synthesis Pathway

A plausible synthetic approach for isotope-labeled bile acids may involve multi-step chemical synthesis starting from a suitable steroid precursor. The introduction of deuterium can be achieved at various stages of the synthesis.

Caption: A simplified workflow illustrating the key stages in the synthesis and purification of Hyodeoxycholic Acid-d5.

Purification Protocols

The purification of hyodeoxycholic acid, and by extension its deuterated analog, is crucial for removing impurities that could interfere with analytical applications. Common purification techniques include column chromatography and crystallization[2][3].

Experimental Protocol: Purification of Hyodeoxycholic Acid by Column Chromatography

This protocol is adapted from methods used for the purification of non-deuterated hyodeoxycholic acid and is applicable to its deuterated form.

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., CG161M) is selected and pre-treated according to the manufacturer's instructions[2][3].

-

Sample Loading: The crude Hyodeoxycholic Acid-d5 is dissolved in an appropriate solvent and loaded onto the prepared chromatography column.

-

Washing: The column is washed with a low-concentration ethanol (B145695) solution (e.g., 40% ethanol) to remove more polar impurities[2][3].

-

Elution: The Hyodeoxycholic Acid-d5 is eluted from the column using a gradient of a more non-polar solvent, such as a higher concentration of ethanol or another suitable organic solvent[2][3]. Fractions are collected and analyzed for the presence of the target compound.

-

Crystallization: The fractions containing the purified Hyodeoxycholic Acid-d5 are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate) to achieve high purity[2][3].

Analytical Methods for Purity Determination

The comprehensive characterization of Hyodeoxycholic Acid-d5 involves the determination of both its chemical and isotopic purity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity, while Mass Spectrometry (MS) is essential for determining isotopic enrichment.

Chemical Purity Analysis by HPLC

HPLC is a powerful technique for separating and quantifying impurities in a sample.

Experimental Protocol: HPLC Analysis of Hyodeoxycholic Acid-d5

This protocol is based on established methods for the analysis of bile acids.

-

Standard and Sample Preparation: A standard solution of Hyodeoxycholic Acid-d5 is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The sample to be analyzed is also dissolved in the same solvent.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for bile acid separation[4][5].

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a low wavelength (around 200-210 nm) is often used for bile acids, as they lack a strong chromophore[4].

-

-

Data Analysis: The chromatogram of the sample is compared to that of the standard. The area of the main peak corresponding to Hyodeoxycholic Acid-d5 is used to calculate the chemical purity, with any other peaks being considered impurities.

Caption: A schematic representation of the typical workflow for determining the chemical purity of Hyodeoxycholic Acid-d5 using HPLC.

Isotopic Purity Analysis by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of a deuterated compound.

Experimental Protocol: Isotopic Purity Analysis of Hyodeoxycholic Acid-d5 by LC-MS

-

Sample Preparation: A dilute solution of Hyodeoxycholic Acid-d5 is prepared in a solvent compatible with the LC-MS system (e.g., methanol/water).

-

LC-MS/MS Conditions:

-

Liquid Chromatography: A suitable LC method, similar to the one used for chemical purity, is employed to introduce the sample into the mass spectrometer.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is operated in full-scan mode in the negative ion mode, as bile acids readily form [M-H]⁻ ions.

-

Data Acquisition: The mass spectrum is acquired over a mass range that includes the molecular ions of all possible isotopologues (d0 to d5).

-

-

Data Analysis: The high-resolution mass spectrum allows for the separation of the peaks corresponding to the different isotopologues. The area of each isotopic peak is integrated, and the relative abundance of the d5 isotopologue is calculated as a percentage of the total ion current for all isotopologues. This provides the isotopic purity of the sample.

Conclusion

The availability of high-purity Hyodeoxycholic Acid-d5 is essential for the accuracy and reliability of research in areas such as metabolomics, clinical diagnostics, and drug development. This technical guide has provided a comprehensive overview of the commercial sources, purity assessment, and the underlying methodologies for the synthesis and purification of this critical internal standard. By understanding these technical aspects, researchers can make informed decisions when selecting and utilizing Hyodeoxycholic Acid-d5 in their studies, ultimately contributing to the generation of high-quality, reproducible data.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 3. researchgate.net [researchgate.net]

- 4. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

Hyodeoxycholic Acid-d5: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Hyodeoxycholic Acid-d5, a deuterated form of the secondary bile acid, Hyodeoxycholic Acid. This document is intended for use by researchers, scientists, and professionals in the field of drug development and metabolic studies. Hyodeoxycholic Acid-d5 serves as a valuable tool in various scientific applications, including metabolic research and as a tracer in experimental studies, due to the stability imparted by the deuterium (B1214612) atoms.

Core Solubility Profile

Hyodeoxycholic Acid-d5 is an amphiphilic molecule, exhibiting solubility in a range of polar and chlorinated solvents, while showing limited solubility in non-polar solvents.[1] The introduction of five deuterium atoms is stated to have a minimal impact on the overall solvation characteristics of the molecule, suggesting that the solubility of Hyodeoxycholic Acid-d5 is comparable to its non-deuterated parent compound, Hyodeoxycholic Acid.[1]

Quantitative Solubility Data

Precise quantitative solubility data for Hyodeoxycholic Acid-d5 is not widely published. However, the solubility of the parent compound, Hyodeoxycholic Acid, provides a strong proxy. The following table summarizes the available quantitative solubility data for Hyodeoxycholic Acid.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 254.73 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[2] |

| DMSO | 78 | 198.69 | Use of fresh DMSO is recommended as moisture absorption reduces solubility.[3] |

| DMSO | 66 | 168.12 | - |

| Ethanol | 78 | - | -[3] |

| Ethanol | 66 | 168.12 | - |

| Water | Insoluble | - | -[3] |

Qualitative Solubility Assessment

The solubility profile of Hyodeoxycholic Acid-d5 across different solvent classes is outlined below.

| Solvent Class | Solvents | Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | The hydroxyl groups at the 3α and 6α positions facilitate hydrogen bonding with protic solvents, promoting dissolution.[1] |

| Polar Aprotic | DMSO, Acetonitrile | Good | These solvents effectively solvate the polar functional groups of the bile acid.[1] |

| Chlorinated | Chloroform, Dichloromethane | Good | These solvents provide favorable dissolution characteristics.[1] |

| Non-polar | Hexane, Benzene | Limited | The hydrophilic nature of the hydroxyl and carboxylic acid functional groups restricts solubility in non-polar environments.[1] |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the equilibrium solubility of Hyodeoxycholic Acid-d5. This protocol is based on established methods for active pharmaceutical ingredients and bile acids.

Materials and Reagents

-

Hyodeoxycholic Acid-d5

-

Selected solvents (e.g., DMSO, methanol, ethanol, water, phosphate-buffered saline)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Experimental Workflow

The general workflow for determining the solubility of Hyodeoxycholic Acid-d5 is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Hyodeoxycholic Acid-d5 to a series of vials. The excess solid should be visually apparent.

-

To each vial, add a precise volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the experimental temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Hyodeoxycholic Acid-d5 of known concentrations in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC method to determine the concentration of Hyodeoxycholic Acid-d5 in the saturated solution.

-

Data Analysis and Reporting

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to calculate the concentration of Hyodeoxycholic Acid-d5 in the diluted sample.

-

Account for the dilution factor to determine the solubility of Hyodeoxycholic Acid-d5 in the original solvent.

-

The results should be reported in units such as mg/mL or mM, along with the experimental temperature. It is recommended to perform at least three replicate experiments for each solvent.

Signaling and Logical Relationships

While Hyodeoxycholic Acid-d5 is primarily used as a tracer, its parent compound is known to interact with various biological pathways. The following diagram illustrates a simplified logical relationship concerning the factors influencing bile acid solubility.

This guide provides a foundational understanding of the solubility of Hyodeoxycholic Acid-d5 for research and development purposes. For specific applications, it is recommended to determine the solubility experimentally under the conditions of interest.

References

Isotopic Enrichment of Hyodeoxycholic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Hyodeoxycholic Acid-d5 (HDCA-d5), a crucial internal standard for quantitative bioanalysis. This document details the synthesis, purification, and analytical characterization of HDCA-d5, along with insights into the signaling pathways of its unlabeled counterpart, hyodeoxycholic acid (HDCA).

Introduction to Hyodeoxycholic Acid and Its Deuterated Analog

Hyodeoxycholic acid is a secondary bile acid formed by the metabolic action of intestinal bacteria. It plays a significant role in lipid digestion and absorption. In recent years, HDCA has garnered attention for its involvement in various signaling pathways that regulate metabolic and inflammatory processes.

Deuterium-labeled hyodeoxycholic acid (Hyodeoxycholic Acid-d5) serves as an invaluable tool in biomedical and pharmaceutical research. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis of biological samples. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for accurate differentiation from the endogenous, unlabeled HDCA.

Synthesis and Isotopic Enrichment

While specific, detailed synthetic protocols for Hyodeoxycholic Acid-d5 are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for deuterium labeling of steroids and other bile acids. A common approach involves the reduction of a suitable precursor with a deuterium source.

A potential precursor for the synthesis of HDCA-d5 is a derivative of cholic acid. The synthesis of deuterium-labeled ursodeoxycholic acid (UDCA-d2) from cholic acid has been reported, involving the heterogeneous catalytic reduction of an unsaturated bile acid intermediate with deuterium gas. A similar multi-step chemical synthesis can be conceptualized for HDCA-d5, likely starting from a commercially available bile acid precursor and employing deuterated reagents.

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of Hyodeoxycholic Acid-d5.

Caption: A conceptual multi-step chemical synthesis workflow for Hyodeoxycholic Acid-d5.

Purification of Hyodeoxycholic Acid-d5

Purification of the synthesized Hyodeoxycholic Acid-d5 is critical to remove unlabeled species, reaction byproducts, and other impurities. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification by Column Chromatography and HPLC

-

Initial Purification by Column Chromatography:

-

The crude reaction mixture is first subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol, is used to separate the deuterated product from less polar impurities.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC):

-

The fractions containing HDCA-d5 are pooled, concentrated, and further purified by reversed-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

-

The HPLC system is equipped with a UV or mass spectrometric detector to monitor the elution of the product.

-

The purified Hyodeoxycholic Acid-d5 is collected, and the solvent is removed under vacuum.

-

| Purification Step | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Removal of non-polar impurities and reaction byproducts. |

| HPLC | C18 Reversed-Phase | Acetonitrile/Methanol/Water with formic acid or ammonium acetate | High-resolution separation to achieve high chemical and isotopic purity. |

Analytical Characterization and Quality Control

The isotopic enrichment and chemical purity of the final Hyodeoxycholic Acid-d5 product must be rigorously assessed. The primary analytical techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is used.

-

Chromatography: A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is employed to separate the analyte from any potential interferences.

-

Mass Spectrometry:

-

The analysis is performed in negative ion mode.

-

The mass-to-charge ratios (m/z) of the molecular ions of unlabeled HDCA ([M-H]⁻) and HDCA-d5 ([M+4H]⁻) are monitored.

-

The isotopic distribution is determined by analyzing the relative intensities of the peaks corresponding to d0, d1, d2, d3, d4, and d5 species.

-

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Ions | [M-H]⁻ for unlabeled HDCA and deuterated analogs |

| Isotopic Purity Goal | >98% for the d5 species |

Workflow for Isotopic Purity Determination by Mass Spectrometry:

Caption: A workflow diagram for determining the isotopic purity of Hyodeoxycholic Acid-d5 using mass spectrometry.

NMR Spectroscopy for Structural Confirmation

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified HDCA-d5 is dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) or chloroform-d.

-

¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure of the bile acid. The absence of signals at the positions where deuterium has been incorporated provides evidence of successful labeling.

-

¹³C NMR: The carbon-13 NMR spectrum is used to verify the carbon skeleton of the molecule.

Hyodeoxycholic Acid Signaling Pathways

Hyodeoxycholic acid is a signaling molecule that interacts with nuclear receptors and G protein-coupled receptors to regulate gene expression and cellular function. The two primary receptors for HDCA are the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3]

FXR Signaling Pathway

HDCA can act as an antagonist of FXR, a key regulator of bile acid, lipid, and glucose metabolism.[4][5] By inhibiting FXR, HDCA can influence the expression of genes involved in these pathways.

Caption: Simplified diagram of the Hyodeoxycholic Acid (HDCA) signaling pathway through the Farnesoid X Receptor (FXR).

TGR5 Signaling Pathway

HDCA is an agonist for TGR5, a receptor that is expressed in various tissues, including the intestine, gallbladder, and immune cells.[1][6] Activation of TGR5 by HDCA can lead to the activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway, which can modulate inflammation and energy expenditure.[1]

Caption: Simplified diagram of the Hyodeoxycholic Acid (HDCA) signaling pathway through the TGR5 receptor.

Conclusion

The isotopic enrichment of Hyodeoxycholic Acid to produce Hyodeoxycholic Acid-d5 provides a critical analytical tool for researchers in drug development and metabolic studies. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its proper application. Furthermore, knowledge of the signaling pathways of its unlabeled counterpart provides a biological context for its use in studying metabolic and inflammatory diseases. This technical guide serves as a comprehensive resource for professionals working with this important isotopically labeled compound.

References

- 1. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]

- 4. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

The Biological Nexus of Hyodeoxycholic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Endogenous Modulator of Key Cellular Signaling Pathways

Introduction

Hyodeoxycholic acid (HDCA) is a secondary bile acid, predominantly known as a metabolic byproduct of intestinal bacteria.[1] Traditionally viewed as a component of bile involved in lipid digestion, recent scientific inquiry has unveiled its multifaceted role as a signaling molecule with significant implications for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of non-deuterated hyodeoxycholic acid, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues related to metabolic and inflammatory disorders.

Core Biological Roles and Mechanisms of Action

Hyodeoxycholic acid exerts its biological effects through the modulation of several key receptor and signaling pathways. Its diverse roles stem from its ability to act as an agonist, antagonist, or allosteric modulator of various cellular receptors, thereby influencing a wide array of physiological and pathophysiological processes.

Modulation of Farnesoid X Receptor (FXR)

HDCA has a complex relationship with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[2] While some studies suggest HDCA acts as an FXR antagonist, others indicate it may be a weak partial agonist.[3][4] This dual activity may be context-dependent, varying with cell type and the presence of other co-factors.

As an antagonist, HDCA can inhibit the transcriptional activity of FXR, leading to the upregulation of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1).[5] This has been implicated in its hypolipidemic effects.[5] Conversely, in some contexts, HDCA has been shown to weakly activate FXR, contributing to the regulation of intestinal epithelial cell proliferation through the FXR-PI3K/AKT pathway.[6]

Agonism of Takeda G-protein-coupled Receptor 5 (TGR5)

HDCA is recognized as an agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[7] Activation of TGR5 by HDCA triggers a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[8] This signaling pathway is central to many of HDCA's beneficial effects.

TGR5 activation by HDCA has been shown to:

-

Enhance intestinal barrier function: By upregulating the expression of tight junction proteins.

-

Exert anti-inflammatory effects: Through the inhibition of the NF-κB signaling pathway.[9]

-

Improve glucose homeostasis: By stimulating the secretion of glucagon-like peptide-1 (GLP-1).[7]

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

A significant anti-inflammatory mechanism of HDCA involves its interaction with the Toll-like receptor 4 (TLR4) signaling complex. HDCA has been shown to competitively block the binding of lipopolysaccharide (LPS) to the TLR4/MD2 complex, thereby preventing the activation of downstream inflammatory pathways.[8][10] This action positions HDCA as an endogenous inhibitor of TLR4-mediated inflammation, with potential therapeutic implications for conditions like sepsis.[8]

Quantitative Data on Molecular Interactions and Biological Activity

The following tables summarize the available quantitative data regarding the interaction of hyodeoxycholic acid with its key molecular targets and its effects on various biological parameters. It is important to note that specific EC50 and IC50 values for TGR5 and FXR, respectively, are not consistently reported in the literature, reflecting the complex and context-dependent nature of these interactions.

Table 1: Molecular Interaction Data for Hyodeoxycholic Acid

| Target | Interaction Type | Method | Reported Value (Kd) | Reference(s) |

| rhMD2 (mutant S120A) | Binding Affinity | Surface Plasmon Resonance (SPR) | 2.33 x 10⁻⁷ M | [8] |

Note: The reported Kd value is for a mutant form of the MD2 protein, a component of the TLR4 receptor complex. The affinity for the wild-type TLR4/MD2 complex may vary.

Table 2: Effects of Hyodeoxycholic Acid on Gene Expression

| Gene | Organ/Cell Type | Direction of Change | Method of Analysis | Reference(s) |

| CYP7A1 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| CYP7B1 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| PPARα | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| CPT1 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| CPT2 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| FABP1 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| HMGCS1 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| HMGCS2 | Liver (Rat) | Upregulation | RNA-seq, Wes Assay | [5] |

| TNF-α | Ileal Tissue (Piglet) | Downregulation | Not Specified | [3] |

| IL-1β | Ileal Tissue (Piglet) | Downregulation | Not Specified | [3] |

| IL-6 | Ileal Tissue (Piglet) | Downregulation | Not Specified | [3] |

Note: The table indicates the direction of change in gene expression as reported in the literature. Specific fold-change values are often context-dependent and not consistently reported across studies.

Table 3: Effects of Hyodeoxycholic Acid on Protein Levels

| Protein | Organ/Cell Type | Direction of Change | Method of Analysis | Reference(s) |

| FXR | Liver (Rat) | Upregulation | Wes Assay | [5] |

| CYP7A1 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| CYP7B1 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| PPARα | Liver (Rat) | Upregulation | Wes Assay | [11] |

| CPT1 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| CPT2 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| FABP1 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| HMGCS1 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| HMGCS2 | Liver (Rat) | Upregulation | Wes Assay | [5] |

| ZO-1 | Ileal Tissue (Piglet) | Upregulation | Not Specified | [3] |

| Claudin | Ileal Tissue (Piglet) | Upregulation | Not Specified | [3] |

| Occludin | Ileal Tissue (Piglet) | Upregulation | Not Specified | [3] |

Note: This table summarizes the reported changes in protein levels. Quantitative fold changes are often dependent on experimental conditions.

Signaling Pathways and Experimental Workflows

The biological roles of hyodeoxycholic acid are underpinned by its modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow for studying HDCA's effects.

Caption: HDCA activates TGR5, leading to downstream signaling that impacts inflammation, hormone secretion, and intestinal barrier integrity.

Caption: HDCA exhibits dual effects on FXR, either inhibiting or weakly activating the receptor to regulate gene expression and cell proliferation.

Caption: HDCA competitively inhibits LPS binding to the TLR4/MD2 complex, thereby blocking downstream inflammatory signaling.

Caption: A general experimental workflow for investigating the biological effects of hyodeoxycholic acid in both in vitro and in vivo models.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments cited in the study of hyodeoxycholic acid. These protocols are intended as a starting point and will likely require optimization based on the specific cell line, animal model, and experimental goals.

FXR Luciferase Reporter Assay

This assay is used to determine the functional effect of HDCA on FXR transcriptional activity.

Materials:

-

HEK293T or HepG2 cells

-

FXR expression plasmid

-

FXR response element (FXRE)-driven luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine or other suitable transfection reagent

-

HDCA

-

CDCA (chenodeoxycholic acid) as a positive control agonist

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

HDCA Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of HDCA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA). For antagonist assays, co-treat with a known FXR agonist.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the HDCA concentration to determine the dose-response curve.

TGR5 cAMP Assay

This assay measures the ability of HDCA to activate TGR5 and stimulate intracellular cAMP production.

Materials:

-

HEK293 cells stably or transiently expressing TGR5

-

HDCA

-

Forskolin (as a positive control)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

96-well plates

Procedure:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate.

-

HDCA Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of HDCA for a defined period (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., forskolin).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration against the HDCA concentration to generate a dose-response curve and determine the EC50 value.

Western Blot Analysis

This technique is used to quantify changes in the expression levels of specific proteins in response to HDCA treatment.

Materials:

-

Cells or tissues treated with HDCA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., FXR, TGR5, p-AKT, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the HDCA-treated cells or tissues in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Administration of Hyodeoxycholic Acid in a Mouse Model

This protocol describes the oral administration of HDCA to mice for in vivo studies.

Materials:

-

Hyodeoxycholic acid (HDCA)

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Animal gavage needles (appropriate size for mice)

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension or solution of HDCA in the chosen vehicle at the desired concentration.

-

Animal Handling: Acclimatize the mice to handling and the gavage procedure to minimize stress.

-

Dosage Calculation: Calculate the appropriate volume of the HDCA solution to administer based on the body weight of each mouse and the target dose (e.g., in mg/kg).

-

Oral Gavage:

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the esophagus.

-

Slowly administer the calculated volume of the HDCA solution.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Study Duration: Administer HDCA according to the planned experimental schedule (e.g., daily for several weeks).

-

Sample Collection: At the end of the study, collect tissues and blood for further analysis.

Conclusion

Hyodeoxycholic acid has emerged as a pleiotropic signaling molecule with significant potential for therapeutic intervention in a range of metabolic and inflammatory diseases. Its ability to modulate key receptors such as FXR, TGR5, and TLR4 underscores its importance in maintaining cellular and physiological homeostasis. This technical guide provides a foundational understanding of the biological roles of HDCA, supported by available quantitative data and experimental methodologies. Further research is warranted to fully elucidate the intricate mechanisms of HDCA action and to translate these findings into novel therapeutic strategies for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 3. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chronic high-cholesterol diet paradoxically suppresses hepatic CYP7A1 expression in FVB/NJ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for Bile Acid Profiling using Hyodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial signaling molecules in regulating lipid, glucose, and energy metabolism. Their accurate quantification in biological matrices is vital for understanding various physiological and pathological processes, including liver diseases, metabolic disorders, and drug-induced liver injury. Hyodeoxycholic acid (HDCA), a secondary bile acid, has been identified as a key regulator in metabolic pathways. This document provides a detailed protocol for the quantitative analysis of bile acids in human serum using Hyodeoxycholic Acid-d5 (HDCA-d5) as an internal standard (IS) with a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard like HDCA-d5 is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[1][2]

Signaling Pathways of Hyodeoxycholic Acid

Hyodeoxycholic acid exerts its biological effects through complex signaling networks. Two prominent pathways are the Farnesoid X Receptor (FXR) pathway and the G-protein coupled bile acid receptor 5 (TGR5) pathway.

Caption: FXR-PI3K/AKT Signaling Pathway of Hyodeoxycholic Acid.

Caption: TGR5/AKT/NF-κB Signaling Pathway of Hyodeoxycholic Acid.

Experimental Protocol: Bile Acid Profiling in Human Serum

This protocol details the procedure for the extraction and quantification of bile acids from human serum samples using protein precipitation and LC-MS/MS analysis, with Hyodeoxycholic Acid-d5 as an internal standard.

Materials and Reagents

-

Hyodeoxycholic Acid-d5 (HDCA-d5)

-

Bile acid standards

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

-

Human serum (preferably charcoal-stripped for calibration standards)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Workflow

Caption: Workflow for Bile Acid Extraction and Analysis.

Detailed Procedure

1. Preparation of Standard and Internal Standard Solutions

-

HDCA-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Hyodeoxycholic Acid-d5 in methanol.

-

HDCA-d5 Working Solution (2 µM): Dilute the stock solution with methanol to achieve a final concentration of 2 µM.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of bile acid standards into charcoal-stripped human serum.

2. Sample Preparation

-

Pipette 50 µL of human serum (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 2 µM HDCA-d5 internal standard working solution to each tube.

-

Add 200 µL of ice-cold methanol to precipitate proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[4]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the bile acids.

-

Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-